molecular formula C27H25BrN2O3 B11209085 11-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11209085
M. Wt: 505.4 g/mol
InChI Key: BRUZQMHBHJZKLJ-UHFFFAOYSA-N
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Description

11-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-ones This compound features a unique structure with two benzene rings fused to a diazepine ring, which is further substituted with bromophenyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the diazepine core: This can be achieved through the cyclization of appropriate precursors, such as o-phenylenediamine derivatives, under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the dimethoxyphenyl group: This can be done via a Friedel-Crafts acylation reaction, where the dimethoxybenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a more saturated form.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated diazepine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic effects. Its diazepine core is reminiscent of structures found in certain pharmaceuticals, suggesting possible applications in treating neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 11-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The bromophenyl and dimethoxyphenyl groups could enhance binding affinity to specific molecular targets, while the diazepine core could influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with a similar diazepine core but different substituents.

    Clozapine: An antipsychotic with a dibenzodiazepine structure, similar in its core but differing in its functional groups.

    Quetiapine: Another antipsychotic with a dibenzothiazepine structure, sharing some structural similarities.

Uniqueness

What sets 11-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its specific substitution pattern. The presence of both bromophenyl and dimethoxyphenyl groups provides unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C27H25BrN2O3

Molecular Weight

505.4 g/mol

IUPAC Name

6-(4-bromophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H25BrN2O3/c1-32-24-12-9-17(15-25(24)33-2)18-13-22-26(23(31)14-18)27(16-7-10-19(28)11-8-16)30-21-6-4-3-5-20(21)29-22/h3-12,15,18,27,29-30H,13-14H2,1-2H3

InChI Key

BRUZQMHBHJZKLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(C=C5)Br)C(=O)C2)OC

Origin of Product

United States

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